3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid
Brand Name: Vulcanchem
CAS No.: 1429902-85-1
VCID: VC2743572
InChI: InChI=1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23)
SMILES: C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C17H18N4O3
Molecular Weight: 326.35 g/mol

3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid

CAS No.: 1429902-85-1

Cat. No.: VC2743572

Molecular Formula: C17H18N4O3

Molecular Weight: 326.35 g/mol

* For research use only. Not for human or veterinary use.

3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid - 1429902-85-1

Specification

CAS No. 1429902-85-1
Molecular Formula C17H18N4O3
Molecular Weight 326.35 g/mol
IUPAC Name 3-[(4-pyridin-2-ylpiperazine-1-carbonyl)amino]benzoic acid
Standard InChI InChI=1S/C17H18N4O3/c22-16(23)13-4-3-5-14(12-13)19-17(24)21-10-8-20(9-11-21)15-6-1-2-7-18-15/h1-7,12H,8-11H2,(H,19,24)(H,22,23)
Standard InChI Key CQCJDCKCTCGDSY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC=CC(=C3)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid contains several key structural components:

  • A benzoic acid core with a carboxylic acid group at position 1

  • An amino linkage at position 3, connected to a carbonyl group

  • A piperazine ring connected to the carbonyl group

  • A pyridin-2-yl substituent on the piperazine ring

This compound bears structural similarities to 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid, which also features a benzoic acid core with a meta-substituted carbonyl-amino linkage. The primary difference lies in the nitrogen-containing heterocycle and its substituent.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC17H18N4O3Based on structural formula
Molecular Weight~326 g/molCalculated from atomic weights
Physical StateSolid at room temperatureBased on similar benzoic acid derivatives
SolubilityPoor water solubility, improved in organic solventsBased on similar benzoic acid derivatives
pKa~4.2 (carboxylic acid group)Typical for benzoic acid derivatives
Hydrogen Bond Donors2 (NH and COOH)Based on structural analysis
Hydrogen Bond Acceptors6 (N atoms and O atoms)Based on structural analysis

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid likely follows similar synthetic pathways to those used for structurally related compounds. Based on synthesis methods for similar compounds, the following approach is probable:

  • Coupling of 3-aminobenzoic acid with an activated carbonyl derivative of 4-pyridin-2-ylpiperazine

  • Use of coupling reagents such as carbodiimides (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation

  • Purification through standard techniques including recrystallization or column chromatography

The synthetic pathway would be comparable to that described for 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid, which involves coupling 3-aminobenzoic acid with appropriately functionalized piperidine derivatives.

Key Reaction Parameters

ParameterOptimal ConditionsNotes
SolventAnhydrous acetonitrile or DMFMaintains reactivity while preventing side reactions
TemperatureRoom temperature to 50°CHigher temperatures may accelerate reaction
Coupling ReagentsEDCI/HOBt or PyBOPFacilitates amide bond formation
Reaction Time12-24 hoursDepends on reactivity of components
PurificationRecrystallization from ethanolProduces high purity product
Structural ElementPotential Contribution to Activity
Benzoic acid coreProvides hydrogen bonding capacity and potential ionic interactions
Carbonyl-amino linkageOffers conformational flexibility and additional hydrogen bonding sites
Piperazine ringContributes to binding with target proteins through basic nitrogen atoms
Pyridin-2-yl groupEnhances binding affinity through π-π interactions and hydrogen bonding

A specific mention in the literature suggests potential PAR-1 antagonism activity, which would be consistent with the compound's structural features.

Research Applications

Pharmaceutical Research

The compound 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid may serve as:

  • A lead structure for developing therapeutic agents targeting specific receptor systems

  • A pharmacological tool for studying cellular signaling pathways

  • A potential inhibitor of enzymes involved in disease processes

Similar compounds have been investigated for applications in neurodegenerative diseases, pain management, and cancer therapy.

Medicinal Chemistry Applications

In medicinal chemistry, this compound may be valuable for:

  • Structure-activity relationship studies to optimize biological activity

  • Development of focused compound libraries for high-throughput screening

  • Exploration of pharmacokinetic properties in drug discovery pipelines

The presence of both hydrogen bond donors and acceptors, along with aromatic rings, makes this compound potentially favorable for binding to various biological targets.

Analytical Methods

Characterization Techniques

For proper characterization of 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid, the following analytical techniques would be most appropriate:

TechniqueInformation ProvidedTypical Parameters
NMR SpectroscopyStructural confirmation, purity assessment1H-NMR (400-600 MHz), 13C-NMR (100-150 MHz)
Mass SpectrometryMolecular weight confirmation, fragmentation patternESI-MS, HRMS for exact mass
IR SpectroscopyFunctional group identificationATR or KBr pellet methods
HPLCPurity assessment, retention behaviorReverse-phase C18 column, gradient elution
X-ray CrystallographyCrystal structure determinationSingle crystal analysis

These methods are commonly employed for related compounds and would provide comprehensive characterization data for the target compound.

Comparison with Structurally Similar Compounds

Structural Analogs

3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid shares structural similarities with several compounds identified in the literature:

CompoundSimilarityKey DifferencesReference
3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acidHighPiperidine vs. piperazine ring; ethoxy vs. pyridyl substituent
3-(4-Pyrrolidin-1-ylpiperidine-1-carbonyl)benzoic acidModerateDirect carbonyl linkage vs. carbonyl-amino linkage; pyrrolidinylpiperidine vs. pyridinylpiperazine
4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acidLowDifferent core structure and connectivity pattern

Pharmacological Comparison

Based on structural analysis and limited available data, the following pharmacological comparisons can be inferred:

  • The target compound likely shares some enzyme inhibition properties with 3-[(4-Ethoxypiperidine-1-carbonyl)amino]benzoic acid, particularly those related to monoacylglycerol lipase (MAGL) inhibition.

  • The pyridin-2-ylpiperazine moiety may confer different receptor binding properties compared to the ethoxypiperidine group, potentially shifting selectivity toward dopaminergic or serotonergic receptors.

  • The specific PAR-1 antagonism mentioned in relation to this compound suggests a unique pharmacological profile that distinguishes it from structurally similar analogs.

Future Research Directions

Structure Optimization

Future research on 3-{[(4-Pyridin-2-ylpiperazin-1-yl)carbonyl]amino}benzoic acid could focus on:

  • Modifying the pyridyl substituent position to explore effects on target binding affinity

  • Exploring bioisosteric replacements for the benzoic acid moiety to improve pharmacokinetic properties

  • Investigating conformational constraints to enhance selectivity for specific targets

Expanded Biological Evaluation

Comprehensive biological evaluation should include:

  • Broad spectrum screening against enzyme panels and receptor arrays

  • Detailed investigation of PAR-1 antagonist activity, as suggested by limited available literature

  • Assessment of pharmacokinetic properties including solubility, permeability, and metabolic stability

  • In vivo studies to evaluate efficacy in relevant disease models

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